molecular formula C20H20O3 B15157711 2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid CAS No. 820994-14-7

2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid

Cat. No.: B15157711
CAS No.: 820994-14-7
M. Wt: 308.4 g/mol
InChI Key: HADMFWZJTNZVQK-UHFFFAOYSA-N
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Description

2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C20H20O3. It is characterized by a cyclohexane ring substituted with benzoyl and phenyl groups, as well as a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with 5-phenylcyclohexane-1-carboxylic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl and phenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-5-phenylcyclohexane-1-carboxylic acid: This compound itself.

    2-Benzoyl-5-phenylcyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-Benzoyl-5-phenylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

820994-14-7

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-benzoyl-5-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H20O3/c21-19(15-9-5-2-6-10-15)17-12-11-16(13-18(17)20(22)23)14-7-3-1-4-8-14/h1-10,16-18H,11-13H2,(H,22,23)

InChI Key

HADMFWZJTNZVQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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